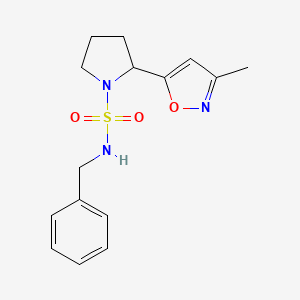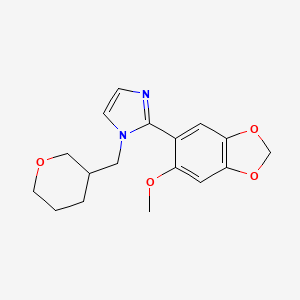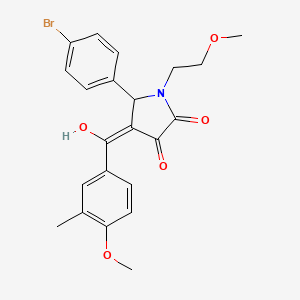
N-benzyl-2-(3-methylisoxazol-5-yl)pyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(3-methylisoxazol-5-yl)pyrrolidine-1-sulfonamide, also known as S33005, is a small molecule drug that has been developed for its potential therapeutic properties. It is a sulfonamide derivative that has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-methylisoxazol-5-yl)pyrrolidine-1-sulfonamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and tumor growth. This compound has also been found to activate the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain. In addition, this compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-2-(3-methylisoxazol-5-yl)pyrrolidine-1-sulfonamide is its broad range of biological activities, which makes it a potentially useful tool for studying various diseases and conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results. In addition, this compound is a relatively new compound, and more research is needed to fully understand its safety and efficacy.
Future Directions
There are several future directions for research on N-benzyl-2-(3-methylisoxazol-5-yl)pyrrolidine-1-sulfonamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as a neuroprotective agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of N-benzyl-2-(3-methylisoxazol-5-yl)pyrrolidine-1-sulfonamide involves a multi-step process that begins with the reaction of 3-methylisoxazole-5-carboxylic acid with benzylamine to form the corresponding benzylamide. This is followed by the addition of pyrrolidine and then the sulfonation of the resulting compound with chlorosulfonic acid. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-benzyl-2-(3-methylisoxazol-5-yl)pyrrolidine-1-sulfonamide has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Properties
IUPAC Name |
N-benzyl-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-10-15(21-17-12)14-8-5-9-18(14)22(19,20)16-11-13-6-3-2-4-7-13/h2-4,6-7,10,14,16H,5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORZGFNFFIPUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-bromophenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5352450.png)
![{1'-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5352456.png)

![methyl 3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B5352465.png)
![2-(4-iodophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5352471.png)

![2-methyl-2-phenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]propanamide](/img/structure/B5352479.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5352486.png)
![3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5352504.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-4-isopropylbenzohydrazide](/img/structure/B5352512.png)
![4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide](/img/structure/B5352518.png)
![ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5352526.png)


